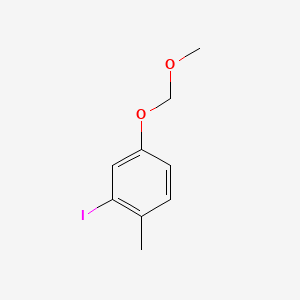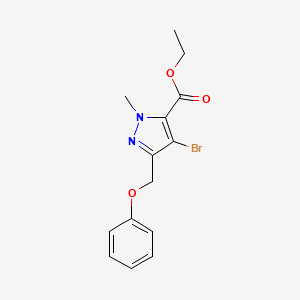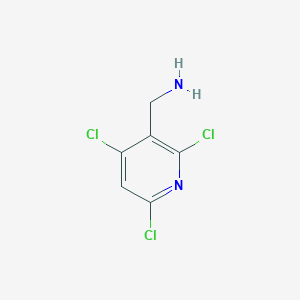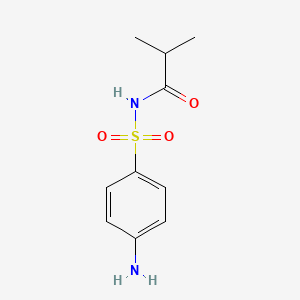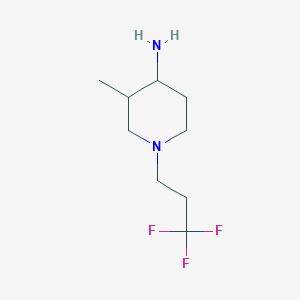
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a synthetic organic compound with the molecular formula C9H17F3N2 It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a trifluoropropyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the piperidine ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be attached to the 1-position of the piperidine ring through nucleophilic substitution reactions using trifluoropropyl halides (e.g., trifluoropropyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The trifluoropropyl group may enhance the compound’s lipophilicity and ability to cross biological membranes, while the piperidine ring may interact with specific binding sites. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpiperidine: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
1-(3,3,3-Trifluoropropyl)piperidine: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
N-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine: Similar structure but with an additional methyl group on the nitrogen atom.
Uniqueness
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine is unique due to the presence of both the methyl and trifluoropropyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17F3N2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7-6-14(4-2-8(7)13)5-3-9(10,11)12/h7-8H,2-6,13H2,1H3 |
Clé InChI |
JMKAUDXXLNLCGM-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1N)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)

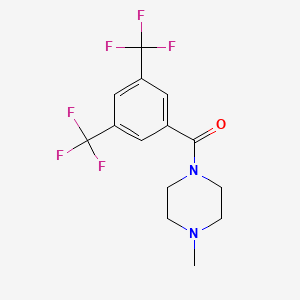
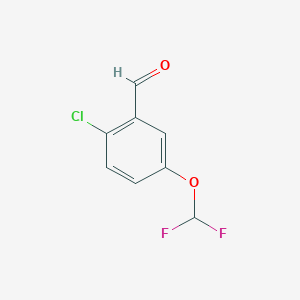
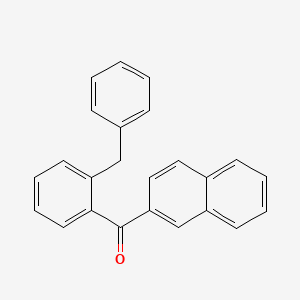
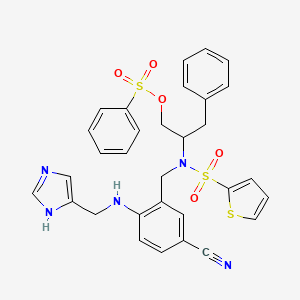
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
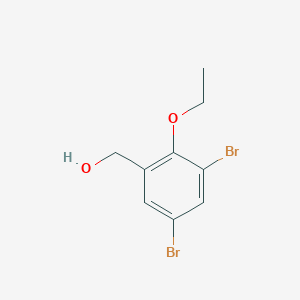
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
